
Succinimidyl 4-nitrobenzyl carbonate
Overview
Description
Succinimidyl 4-nitrobenzyl carbonate is a useful research compound. Its molecular formula is C12H10N2O7 and its molecular weight is 294.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Succinimidyl 4-nitrobenzyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Succinimidyl 4-nitrobenzyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein and Peptide Synthesis : It's used in active carbonate resins for solid-phase synthesis, particularly for cyclic and alcohol peptides. This process is important for incorporating molecules like growth hormone inhibitor Sandostatin (Alsina et al., 1997).
Surface Patterning : A novel silane coupling agent with a photoremovable succinimidyl carbonate allows for the controlled immobilization and release of amines on glass and silicon surfaces, which is vital for bioanalytical and cell biological applications (Nakayama et al., 2010).
Prodrug Development : 4-Nitrobenzyl carbamates and carbonates show potential as prodrugs for gene-directed enzyme prodrug therapy or antibody-directed enzyme prodrug therapy, highlighting its significance in drug development (Asche et al., 2006).
Protein Labeling : Succinimidyl 4-(fluoromethyl)benzoate, synthesized through this compound, is used for efficient protein labeling with fluorine-18, an important isotope in positron emission tomography (PET) imaging (Lang & Eckelman, 1994).
Macrocyclic Synthesis : It's used in the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, which are then converted to bifunctional poly(amino carboxylate) chelating agents. These have potential applications in pharmaceutical and biotechnology industries (McMurry et al., 1992).
Photopatterning and Drug Delivery : A photoremovable succinimidyl carbonate has been used for patterning amines with controlled surface densities, which is significant for various bioanalytical purposes. It also plays a role in drug delivery systems where controlled release is crucial (Nakayama et al., 2010).
Oligonucleotide Synthesis : It's involved in the synthesis of protected diesters, which are essential building blocks for oligonucleotides, highlighting its role in genetic research and potential therapeutic applications (Meier & Mauritz, 1995).
Photoaffinity Labeling : Succinimidyl 4-nitrobenzyl carbonate is used in photoaffinity labeling, where it helps in studying protein interactions through cross-linking, an essential technique in understanding protein function and structure (Imai et al., 1990).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (4-nitrophenyl)methyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O7/c15-10-5-6-11(16)13(10)21-12(17)20-7-8-1-3-9(4-2-8)14(18)19/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAYGLWAGGCYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimidyl 4-nitrobenzyl carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



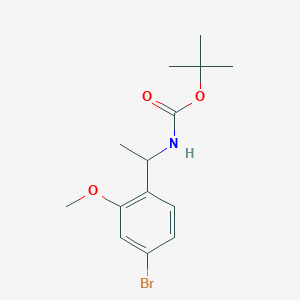
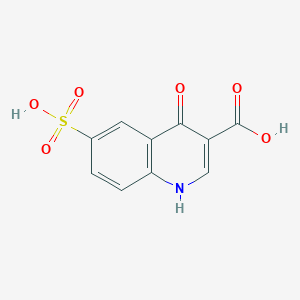

![4-Oxo-4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]butanoic acid](/img/structure/B8148595.png)
![((3aR,5R,6S,6aR)-2,2-dimethyl-6-((tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzenesulfonate](/img/structure/B8148600.png)
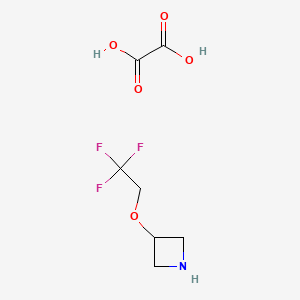
![3-(4-tert-Butoxycarbonylamino-bicyclo[2.2.2]oct-1-yl)-propionic acid](/img/structure/B8148615.png)
![2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B8148637.png)
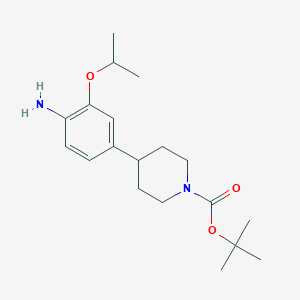
![[4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid benzyl ester](/img/structure/B8148649.png)
![1-Methyl-3-(5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)urea](/img/structure/B8148666.png)
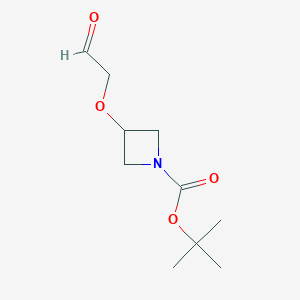
![methyl 2-[[(2R)-2-aminopropanoyl]amino]acetate;oxalic acid](/img/structure/B8148675.png)
